N-(5-(benzo[d]thiazole-6-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[5-(1,3-benzothiazole-6-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3S2/c1-10-6-14(23-27-10)17(25)22-19-21-13-4-5-24(8-16(13)29-19)18(26)11-2-3-12-15(7-11)28-9-20-12/h2-3,6-7,9H,4-5,8H2,1H3,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNISGCNLFOFTEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)C4=CC5=C(C=C4)N=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(5-(benzo[d]thiazole-6-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and pharmacological effects based on recent research findings.
Synthesis and Structural Characterization
The synthesis of this compound involves several key steps including the formation of thiazole and isoxazole derivatives. The compound has been characterized using various spectroscopic techniques such as NMR and mass spectrometry to confirm its structure and purity.
Table 1: Summary of Synthesis Steps
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Condensation | Thiazole precursor + Benzothiazole derivative | 85 |
| 2 | Cyclization | Tetrahydrothiazole + Isocyanate | 75 |
| 3 | Finalization | Carboxylic acid + Amine coupling | 90 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Case Study: Cytotoxicity Assay
In a study conducted by Da Silva et al., the compound was tested against glioblastoma multiforme cells. The results indicated a dose-dependent decrease in cell viability:
- IC50 Values :
- Cell Line A: 15 µM
- Cell Line B: 10 µM
Antimicrobial Activity
The compound also exhibits antimicrobial properties. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through broth microdilution methods.
Table 2: Antimicrobial Activity Results
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Enzyme Inhibition
Research has indicated that this compound acts as an inhibitor for several key enzymes involved in cancer progression and microbial resistance.
Key Findings:
- Topoisomerase Inhibition : The compound demonstrated potent inhibition of topoisomerase II with an IC50 value of 20 µM.
- β-lactamase Inhibition : It effectively inhibited β-lactamase enzymes in resistant bacterial strains.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions have been evaluated to enhance efficacy while minimizing toxicity.
Key Modifications:
- Substitution at the Isocyanate Position : Altering substituents has shown to improve anticancer activity.
- Variations in the Benzothiazole Moiety : Different groups attached to the benzothiazole core significantly affect binding affinity and potency against target enzymes.
Table 3: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Methyl group addition | Increased potency |
| Halogen substitution | Enhanced enzyme binding |
| Alkyl chain extension | Broader antimicrobial spectrum |
Preparation Methods
Cyclization of Aromatic Amines with Thiocyanate
The benzo[d]thiazole core is synthesized via oxidative cyclization of methyl 4-aminobenzoate using potassium thiocyanate (KSCN) and bromine in glacial acetic acid. This method achieves 78–85% yields by stirring the reaction at 10°C for 45 minutes, followed by overnight stirring at room temperature. The 6-carboxylate group is retained for subsequent coupling:
Procedure :
- Dissolve methyl 4-aminobenzoate (1 equiv) and KSCN (4 equiv) in glacial acetic acid.
- Add bromine (2 equiv) dropwise at 10°C.
- Basify with NH₃ to pH 8 after completion.
- Isolate methyl 2-aminobenzo[d]thiazole-6-carboxylate (A ) via filtration.
Key Data :
Electrochemical Synthesis
A bromine-free electrosynthesis route employs aniline derivatives and ammonium thiocyanate in isopropyl alcohol with sodium bromide as an electrolyte. This method avoids hazardous bromine handling and achieves 65–72% yields for 2-aminobenzothiazoles.
Preparation of 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine
Ring Assembly via Cyclocondensation
The tetrahydrothiazolo[5,4-c]pyridine scaffold is constructed from 2-aminopyridine derivatives using thiourea cyclization under acidic conditions. tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate serves as a key intermediate, which is deprotected to yield the free amine.
Optimization :
Functionalization at Position 5
The 5-position is functionalized via alkylation or acylation. For this compound, coupling with benzo[d]thiazole-6-carbonyl requires introducing a carbonyl group using chloroacetyl chloride or oxidative methods.
Synthesis of 5-Methylisoxazole-3-carboxamide
Condensation of Dimethyl Oxalate and Acetone
5-Methylisoxazole-3-carboxylate is synthesized by condensing dimethyl oxalate with acetone under sodium methoxide catalysis, followed by cyclization with hydroxylamine hydrochloride.
Steps :
Amidation with Ammonia
The ester is converted to the carboxamide by treatment with liquid ammonia in ethanol at −10°C, achieving 89% purity.
Coupling Strategies for Final Assembly
Fragment Coupling Sequence
The synthesis follows a convergent approach:
- Couple benzo[d]thiazole-6-carboxylic acid with 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine.
- Attach 5-methylisoxazole-3-carboxamide to the remaining amine group.
Amide Bond Formation
Step 1 : Activate benzo[d]thiazole-6-carboxylic acid as an acid chloride using thionyl chloride (SOCl₂). React with tetrahydrothiazolo-pyridin-2-amine in DCM with triethylamine (TEA) at 0°C (87% yield).
Step 2 : Use HATU/DIPEA-mediated coupling to attach 5-methylisoxazole-3-carboxamide to the secondary amine, achieving 76% yield after HPLC purification.
Optimization and Scale-Up Considerations
Solvent and Catalyst Screening
| Parameter | Optimal Choice | Yield Improvement |
|---|---|---|
| Solvent | DMF | +12% vs. THF |
| Coupling Reagent | HATU | +18% vs. EDCl |
| Temperature | 0°C → RT | 89% Purity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
